Cas no 89640-61-9 (2-aminopyridine-4-carbaldehyde)
2-aminopyridine-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Aminoisonicotinaldehyde
- 2-Aminopyridine-4-carbaldehyde
- 2-AMINOPYRIDINE-4-CARBOXALDEHYDE
- 4-Pyridinecarboxaldehyde,2-amino-
- Isonicotinaldehyde, 2-amino-
- 89640-61-9
- AKOS006308148
- DTXSID60622207
- CS-0055260
- FT-0651277
- EN300-2987077
- SB10552
- SCHEMBL3545540
- A843261
- 4-Pyridinecarboxaldehyde, 2-amino-
- 2-aminopyridine-4-carbaldehyde
-
- MDL: MFCD11100697
- Inchi: 1S/C6H6N2O/c7-6-3-5(4-9)1-2-8-6/h1-4H,(H2,7,8)
- InChI Key: HYZXDNKDMWICDW-UHFFFAOYSA-N
- SMILES: O=CC1C=CN=C(C=1)N
Computed Properties
- Exact Mass: 122.048012819g/mol
- Monoisotopic Mass: 122.048012819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 56Ų
Experimental Properties
- Density: 1.264
2-aminopyridine-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022004244-250mg |
2-Aminoisonicotinaldehyde |
89640-61-9 | 97% | 250mg |
$686.80 | 2023-08-31 | |
| Alichem | A022004244-500mg |
2-Aminoisonicotinaldehyde |
89640-61-9 | 97% | 500mg |
$980.00 | 2023-08-31 | |
| Alichem | A022004244-1g |
2-Aminoisonicotinaldehyde |
89640-61-9 | 97% | 1g |
$1646.40 | 2023-08-31 | |
| Chemenu | CM108976-1g |
2-AMinopyridine-4-carbaldehyde |
89640-61-9 | 95%+ | 1g |
$595 | 2024-07-21 | |
| Matrix Scientific | 121977-1g |
2-Aminopyridine-4-carbaldehyde, 90% |
89640-61-9 | 90% | 1g |
$1568.00 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125900-100mg |
2-Aminopyridine-4-carbaldehyde |
89640-61-9 | 98% | 100mg |
¥3998.00 | 2024-04-26 | |
| Enamine | EN300-2987077-1g |
2-aminopyridine-4-carbaldehyde |
89640-61-9 | 1g |
$770.0 | 2023-09-06 | ||
| Enamine | EN300-2987077-5g |
2-aminopyridine-4-carbaldehyde |
89640-61-9 | 5g |
$2235.0 | 2023-09-06 | ||
| Enamine | EN300-2987077-10g |
2-aminopyridine-4-carbaldehyde |
89640-61-9 | 10g |
$3315.0 | 2023-09-06 | ||
| Enamine | EN300-2987077-0.05g |
2-aminopyridine-4-carbaldehyde |
89640-61-9 | 0.05g |
$647.0 | 2023-09-06 |
2-aminopyridine-4-carbaldehyde Suppliers
2-aminopyridine-4-carbaldehyde Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 2-aminopyridine-4-carbaldehyde
2-Aminopyridine-4-carbaldehyde: A Comprehensive Overview
The compound with CAS No 89640-61-9, commonly referred to as 2-aminopyridine-4-carbaldehyde, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines an amino group (-NH₂) at the 2-position and a formyl group (-CHO) at the 4-position of a pyridine ring. The combination of these functional groups imparts distinctive chemical properties, making it a valuable substrate for various applications.
2-Aminopyridine-4-carbaldehyde has been extensively studied for its potential in drug discovery. Recent research has highlighted its ability to act as a building block for constructing bioactive molecules with therapeutic potential. For instance, studies have demonstrated that this compound can serve as a precursor for the synthesis of heterocyclic compounds, which are often associated with anti-inflammatory, anticancer, and antimicrobial activities. The presence of both amino and aldehyde groups allows for versatile reactivity, enabling the formation of diverse chemical entities through condensation reactions or other synthetic pathways.
In the realm of materials science, 2-aminopyridine-4-carbaldehyde has shown promise as a precursor for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are highly sought after due to their potential applications in gas storage, catalysis, and sensing technologies. The nitrogen atoms in the pyridine ring and the amino group provide multiple coordination sites, facilitating the formation of stable metal-ligand bonds. Recent advancements in this area have leveraged the unique electronic properties of this compound to design MOFs with enhanced stability and functionality.
The synthesis of 2-aminopyridine-4-carbaldehyde typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the alkylation of pyridine derivatives followed by subsequent functionalization to introduce the amino and aldehyde groups. Researchers have explored various methodologies to optimize these reactions, including the use of microwave-assisted synthesis and catalytic systems to improve yield and selectivity. These efforts have significantly contributed to the scalability of this compound's production.
From an analytical standpoint, 2-aminopyridine-4-carbaldehyde has been subjected to detailed spectroscopic studies to elucidate its electronic structure and reactivity. Techniques such as UV-vis spectroscopy, NMR spectroscopy, and X-ray crystallography have provided valuable insights into its molecular geometry and bonding characteristics. These studies have not only enhanced our understanding of the compound's intrinsic properties but also paved the way for its application in advanced materials and catalysis.
One emerging area of interest is the use of 2-aminopyridine-4-carbaldehyde in enzyme mimicry and catalytic processes. Its ability to coordinate with metal ions makes it a potential candidate for designing artificial enzymes or catalysts that can facilitate complex chemical transformations under mild conditions. Recent breakthroughs in this field have demonstrated its utility in asymmetric catalysis, where it has been employed to synthesize chiral compounds with high enantioselectivity.
In conclusion, 2-aminopyridine-4-carbaldehyde (CAS No 89640-61-9) stands out as a versatile molecule with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methodologies and material science applications, positions it as a key player in contemporary research efforts. As ongoing studies continue to uncover new potentials for this compound, it is poised to make significant contributions to both academic research and industrial innovations.
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